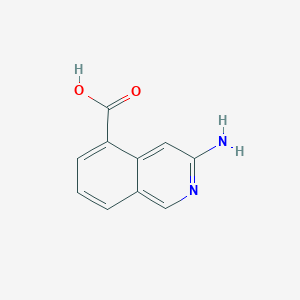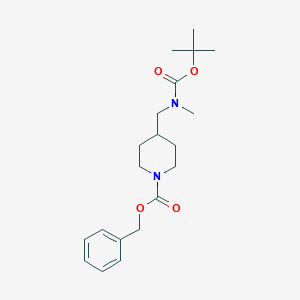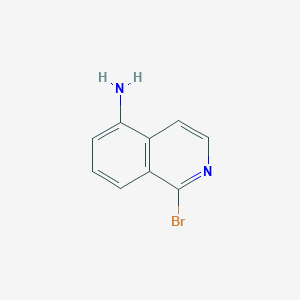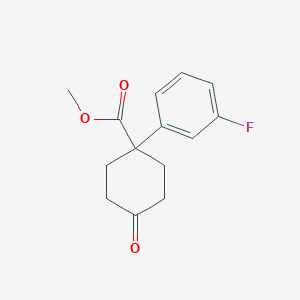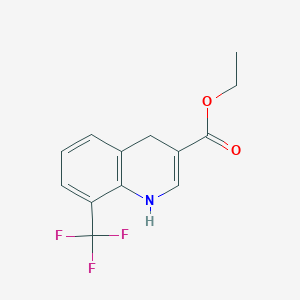
8-(trifluorométhyl)-1,4-dihydroquinoléine-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12F3NO2
Applications De Recherche Scientifique
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.
Mécanisme D'action
Target of Action
The specific targets of “Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate” are currently unknown due to the lack of specific studies on this compound. Compounds with similar structures, such as indole derivatives, have been found to interact with a variety of biological targets .
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of “Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate”. The trifluoromethyl group is known to be a weak pi donor through interaction of the fluorine lone pair with the radical center’s somo .
Biochemical Pathways
The specific biochemical pathways affected by “Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate” are currently unknown. Compounds with similar structures may be involved in various biochemical pathways, such as the suzuki–miyaura coupling reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate” are currently unknown. The presence of the trifluoromethyl group can influence the lipophilicity of the compound, which in turn can affect its bioavailability .
Result of Action
The specific molecular and cellular effects of “Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate” are currently unknown. Compounds with similar structures may have diverse biological activities .
Action Environment
The action, efficacy, and stability of “Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate” can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, which may be relevant to this compound, is known to be influenced by the reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethyl sulfone under suitable reaction conditions.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as ammonia or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amine-substituted quinolines.
Comparaison Avec Des Composés Similaires
Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylate: This compound differs in the saturation level of the quinoline ring.
Ethyl 8-(trifluoromethyl)-quinoline-3-carboxylate: This compound lacks the dihydro modification, resulting in different chemical properties.
Uniqueness: The presence of the trifluoromethyl group in Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate imparts unique chemical and physical properties, making it distinct from other quinoline derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-2-19-12(18)9-6-8-4-3-5-10(13(14,15)16)11(8)17-7-9/h3-5,7,17H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZJITASPSUNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1)C=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857328 | |
| Record name | Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31602-18-3 | |
| Record name | Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-methylfuro[2,3-D]pyrimidine](/img/structure/B1512126.png)


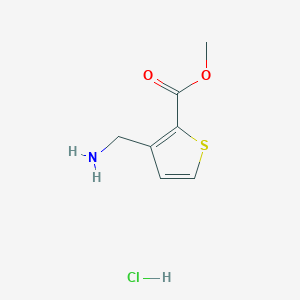
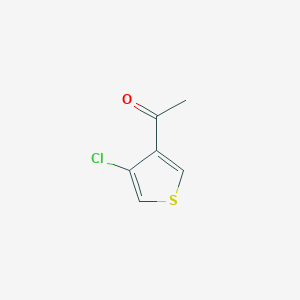
![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1512144.png)
![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1512146.png)
![2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1512157.png)
